N-(4-nitronaphthalen-1-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-nitronaphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-11-6-7-12(14(16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKACCCDFHQZGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306380 | |
| Record name | N-ACETYL-4-NITRO-1-NAPHTHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24402-72-0 | |
| Record name | NSC176001 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-ACETYL-4-NITRO-1-NAPHTHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 4 Nitronaphthalen 1 Yl Acetamide
Advanced Synthetic Routes to N-(4-nitronaphthalen-1-yl)acetamide
The preparation of this compound can be approached through several distinct synthetic pathways. These routes leverage fundamental reactions in organic chemistry, each offering specific advantages in terms of precursor availability, efficiency, and regioselectivity.
A notable and efficient method for preparing the direct precursor to the title compound, 4-nitro-1-naphthylamine (B40213), involves a hydroxylamine-mediated rearrangement of 1-nitronaphthalene (B515781). orgsyn.org This reaction proceeds through a fascinating nitro group migration mechanism. In a basic ethanolic solution, hydroxylamine (B1172632) facilitates the formation of a Meisenheimer-like complex, which enables the intramolecular migration of the nitro group from the C1 to the C4 position of the naphthalene (B1677914) ring. The process is typically conducted by heating 1-nitronaphthalene with hydroxylamine hydrochloride and a strong base like potassium hydroxide. orgsyn.org This method is advantageous as it provides direct access to the 4-nitro-1-amino substitution pattern, which is otherwise difficult to achieve via direct nitration of 1-naphthylamine (B1663977) derivatives. orgsyn.org
Table 1: Synthesis of 4-nitro-1-naphthylamine via Hydroxylamine-Mediated Rearrangement
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1-Nitronaphthalene | Hydroxylamine hydrochloride, Potassium hydroxide | Ethanol (B145695)/Methanol | 50–60°C, 2 hours | 55–60% | orgsyn.org |
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and provides fundamental routes to the precursors of this compound. uomustansiriyah.edu.iq The direct nitration of naphthalene using a mixture of nitric acid and sulfuric acid predominantly yields 1-nitronaphthalene, with a smaller amount of 2-nitronaphthalene. vpscience.orgmdpi.com This 1-nitronaphthalene serves as the key starting material for the hydroxylamine-mediated migration described previously.
Alternatively, one could consider the nitration of a pre-existing N-acylnaphthalene derivative. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. masterorganicchemistry.comjcbsc.org Therefore, the nitration of N-acetyl-1-naphthylamine (N-(naphthalen-1-yl)acetamide) would be expected to yield a mixture of isomers, with the nitro group entering at the C2 (ortho) or C4 (para) position. orgsyn.org The formation of the desired para-product, this compound, is favored due to reduced steric hindrance compared to the ortho-position. researchgate.net This strategy is analogous to the well-established synthesis of N-(4-nitrophenyl)acetamide (p-nitroacetanilide) from acetanilide. jcbsc.orgresearchgate.net
While not a primary route to the title compound itself, palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the naphthalene core, which can be applied to synthesize complex analogues. nobelprize.org Reactions such as the Suzuki-Miyaura, Heck-Mizoroki, and Negishi couplings allow for the formation of new carbon-carbon bonds under relatively mild conditions. nobelprize.orgnih.govmdpi.com For instance, a bromo- or iodo-substituted this compound could be coupled with various organoboron or organozinc reagents to introduce alkyl, aryl, or other functional groups. nobelprize.orgmdpi.com Similarly, the Buchwald-Hartwig amination, a Pd-catalyzed C-N cross-coupling reaction, has become a general method for synthesizing arylamines and could be envisioned for constructing the C-N bond in precursors. nih.gov These reactions are crucial for creating structural diversity in derivatives, as discussed in section 2.2.1.
An alternative and widely applicable synthetic strategy involves the reduction of a dinitronaphthalene precursor followed by selective acylation. This pathway would begin with a naphthalene molecule bearing nitro groups at the C1 and C4 positions. The selective reduction of one nitro group to an amine is a key challenge. The reduction of aromatic nitro groups to primary amines is a fundamental transformation, commonly achieved using metals like tin (Sn), iron (Fe), or zinc (Zn) in acidic media (e.g., HCl), or via catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). vpscience.orgmasterorganicchemistry.comacs.org
The most direct application of this strategy for this compound involves starting with 4-nitro-1-naphthylamine, synthesized as described in section 2.1.1. The amino group of this precursor is then readily acylated to form the corresponding acetamide (B32628). This is a standard amide bond formation reaction, typically carried out using acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or in an acidic solvent like glacial acetic acid.
Table 2: Acylation of 4-nitro-1-naphthylamine
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-nitro-1-naphthylamine | Acetic anhydride | Ethanol, Glacial acetic acid | Reflux (72°C), 1.25 hours | 70–75% |
Derivatization Strategies for Analogues of this compound
The this compound core structure serves as a scaffold for the synthesis of various analogues. Derivatization allows for the fine-tuning of molecular properties for applications in materials science and medicinal chemistry. louisville.edu
Creating structural diversity involves the regioselective introduction of various functional groups onto the naphthalene ring. A powerful strategy begins with the precursor 4-nitronaphthalen-1-amine, which can be chemically modified before the final acylation step.
For example, research has demonstrated the synthesis of C2-substituted naphthalene derivatives starting from 4-nitronaphthalen-1-amine. nih.gov The process involves:
Halogenation : Selective bromination at the C2 position of 4-nitronaphthalen-1-amine using N-Bromosuccinimide (NBS) to yield 2-bromo-4-nitronaphthalen-1-amine. nih.gov
Coupling/Substitution : The bromo-derivative can then undergo coupling reactions. For instance, a copper-mediated coupling was used to introduce an O-benzyl group. nih.gov Other transition-metal-catalyzed cross-couplings could be employed here to install a wide variety of substituents. nobelprize.org
Functional Group Manipulation : The nitro group can then be reduced to an amine using reagents like iron. nih.gov
Final Assembly : Subsequent N-sulfonylation or N-acylation can be performed to build the final complex analogue. nih.gov
This systematic, multi-step approach allows for the controlled placement of substituents around the naphthalene core, providing a library of structurally diverse compounds for further investigation.
Formation of Heterocyclic Naphthalene Derivatives
The structure of this compound serves as a robust platform for the synthesis of various heterocyclic naphthalene derivatives. The presence of the nitro and acetamide groups on the naphthalene ring system allows for a range of chemical modifications that can lead to the formation of fused heterocyclic rings.
One primary pathway involves the chemical manipulation of the existing functional groups. For instance, the reduction of the nitro group to an amine (creating N-(4-aminonaphthalen-1-yl)acetamide) provides a nucleophilic center that can react with various electrophiles. Reaction of this resulting diamine derivative with α-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine (B50134) or quinoxaline (B1680401) rings. Similarly, reactions with β-dicarbonyl compounds can yield seven-membered diazepine (B8756704) rings.
Another significant strategy for forming heterocyclic systems from nitronaphthalenes is through cycloaddition reactions. conicet.gov.arsoton.ac.uknih.gov The electron-deficient aromatic system, activated by the nitro group, can act as a dienophile in Diels-Alder or polar [4+2] cycloaddition reactions with electron-rich dienes. soton.ac.ukresearchgate.net These reactions can create complex polycyclic structures in a single step, which can subsequently be transformed into stable heterocyclic systems. For example, a reaction with a silyloxydiene can lead to dearomatized polycyclic adducts that serve as intermediates for highly functionalized three-dimensional molecules. soton.ac.uknih.gov
Below is a table of potential heterocyclic derivatives accessible from this compound and the types of reagents that could be employed for their synthesis.
Table 1: Potential Heterocyclic Derivatives from this compound
| Target Heterocycle | Required Precursor Modification | Reagent/Reaction Type |
|---|---|---|
| Naphtho[2,3-b]pyrazine Derivative | Reduction of nitro group to amine | Reaction with an α-diketone (e.g., 2,3-butanedione) |
| 1H-Naphtho[2,3-e] Current time information in Bangalore, IN.mdpi.comdiazepine Derivative | Reduction of nitro group to amine | Reaction with a β-diketone (e.g., acetylacetone) |
| Fused Indole Derivative | Nucleophilic substitution followed by cyclization | Reaction with α-halo ketones followed by intramolecular cyclization |
| Polycyclic Isoxazolidine | Direct use of the nitro-activated ring | [4+2] Cycloaddition with an electron-rich diene |
Exploration of Salt Derivatives and Counterion Influence
The formation of salt derivatives from organic molecules is a common strategy to modify their physicochemical properties, such as solubility and thermal stability. For this compound, salt derivatives can be conceptualized, primarily by targeting the amide nitrogen. While the amide nitrogen is generally less basic than an amine, it can be alkylated to form a quaternary ammonium (B1175870) salt, which would then require a counterion.
The properties of the resulting salt are highly dependent on the nature of the counterion. nih.govrsc.orgnih.gov Studies on various organic salts have shown that factors such as the size, charge delocalization, and hydrogen bonding capacity of the counterion significantly influence the physical characteristics of the final salt. nih.govrsc.orgutexas.eduacs.org For example, small, compact inorganic counterions like chloride or bromide often lead to crystalline salts with high melting points. nih.gov In contrast, larger, more flexible organic counterions, such as tosylate or triflate, can result in salts with lower melting points and potentially altered solubility in organic solvents. rsc.org
The choice of counterion can be critical in applications where specific physical properties are desired. The interaction between the cation (the quaternized this compound) and the anion affects the crystal lattice energy and solvation, thereby influencing solubility and dissolution rates. nih.govnih.gov
Table 2: Hypothetical Salt Derivatives and the Influence of Counterions
| Alkylating Agent | Resulting Cation | Potential Counterion | Expected Influence on Properties |
|---|---|---|---|
| Methyl Iodide | N-methyl-N-(4-nitronaphthalen-1-yl)acetamidium | Iodide (I⁻) | Formation of a crystalline salt, potential for specific intermolecular interactions. |
| Benzyl Bromide | N-benzyl-N-(4-nitronaphthalen-1-yl)acetamidium | Bromide (Br⁻) | May increase steric bulk, potentially affecting crystal packing and solubility. |
| Methyl Trifluoromethanesulfonate | N-methyl-N-(4-nitronaphthalen-1-yl)acetamidium | Triflate (CF₃SO₃⁻) | Large, non-coordinating anion may increase solubility in less polar organic solvents. |
| Diethyl Sulfate (B86663) | N-ethyl-N-(4-nitronaphthalen-1-yl)acetamidium | Ethylsulfate (EtSO₄⁻) | Counterion may influence thermal stability and hygroscopicity. |
Chemical Reactivity Profiling of this compound
The chemical reactivity of this compound is largely dictated by its three main components: the naphthalene ring system, the electron-withdrawing nitro group, and the acetamide functional group.
Oxidation Reactions and Derivative Formation
The oxidation of this compound can proceed through different pathways depending on the reagents and conditions, although the naphthalene ring is generally resistant to oxidation. The nitro group deactivates the ring, making it less susceptible to oxidative degradation compared to an unsubstituted or activated naphthalene. askfilo.cominfinitylearn.comstackexchange.com
However, under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or cerium(IV) catalysts, the unsubstituted ring of the naphthalene system could potentially be oxidized. askfilo.comrsc.org This could lead to the formation of a nitro-substituted phthalic acid derivative, specifically 3-nitrophthalic acid, by cleavage of the non-nitrated ring. askfilo.cominfinitylearn.com
Oxidation can also target the N-aryl amide functionality. thieme-connect.comorganic-chemistry.org For instance, metal-free oxidation systems, potentially involving hydrogen peroxide, could lead to cyclization reactions, forming heterocyclic structures like isatins if other necessary functionalities were present. thieme-connect.comorganic-chemistry.org Electrochemical oxidation methods have also been used for the hydroxylation of N-arylamides, suggesting another possible transformation pathway. researchgate.net
Table 3: Potential Oxidation Products and Conditions
| Oxidizing Agent | Potential Product | Comments |
|---|---|---|
| Hot KMnO₄ / H₂SO₄ | 3-Nitrophthalic acid | Involves oxidative cleavage of the unsubstituted aromatic ring. askfilo.cominfinitylearn.com |
| Ce(IV)/γ-Al₂O₃ | 3-Nitrophthalic acid | A catalytic method for the oxidation of 1-nitronaphthalene. rsc.org |
| H₂O₂ / DMSO | Hydroxylated Naphthalene Derivative | Potential for C-H oxidation on the aromatic ring under specific conditions. organic-chemistry.org |
| Electrochemical Oxidation | para-Hydroxylated Derivative | Site-selective hydroxylation of N-arylamides has been reported. researchgate.net |
Reduction Reactions and Transformation Pathways
The reduction of the nitro group is one of the most significant and widely utilized transformations for this compound. This reaction converts the electron-withdrawing nitro group into a versatile electron-donating amino group, yielding N-(4-aminonaphthalen-1-yl)acetamide. This transformation fundamentally alters the electronic properties and reactivity of the molecule, opening up numerous avenues for further functionalization.
Several methods are effective for this reduction:
Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. google.comresearchgate.netresearchgate.netnih.govnih.gov The reaction can be carried out under various pressures and temperatures. google.comresearchgate.net
Metal-Acid Systems: Classic reduction methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid) are also effective.
Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate, in the presence of a catalyst like Pd/C, avoiding the need for high-pressure hydrogen gas. mdpi.com
The resulting N-(4-aminonaphthalen-1-yl)acetamide is a key intermediate for synthesizing dyes, pharmaceuticals, and other complex organic molecules.
Table 4: Common Reduction Methods and Products
| Reagent/Catalyst | Product | Key Features of the Method |
|---|---|---|
| H₂ / Pd/C | N-(4-aminonaphthalen-1-yl)acetamide | High efficiency and selectivity, widely used in industry. nih.gov |
| H₂ / Raney Ni | N-(4-aminonaphthalen-1-yl)acetamide | A pyrophoric but effective catalyst for hydrogenation. nih.gov |
| Fe / HCl or Acetic Acid | N-(4-aminonaphthalen-1-yl)acetamide | A classic and cost-effective method for nitro group reduction. |
| NH₄HCO₂ / Pd/C | N-(4-aminonaphthalen-1-yl)acetamide | A safe and convenient transfer hydrogenation method. mdpi.com |
Nucleophilic Substitution Reactions in Functionalization
The electron-withdrawing nature of the nitro group makes the naphthalene ring of this compound susceptible to nucleophilic aromatic substitution (SNA_r). nih.gov This reaction allows for the direct introduction of various functional groups onto the aromatic core. The nitro group activates the positions ortho and para to it for nucleophilic attack. While the acetamido group is at the para position, other positions, if substituted with a good leaving group, would be highly activated.
Even without a traditional leaving group, nucleophilic substitution of hydrogen (SNA_r-H) is possible under oxidative conditions. More commonly, a precursor like a halo-substituted nitronaphthalene would be used. For this compound itself, nucleophiles could potentially attack the ring. iupac.orgacs.org For example, reactions with strong nucleophiles like alkoxides, thiolates, or amines could lead to the substitution of a hydrogen atom or another group if present. elsevierpure.combiointerfaceresearch.com
This reactivity is crucial for building molecular complexity and synthesizing a library of derivatives from a common starting material.
Table 5: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Potential Product (Illustrative) | Reaction Type |
|---|---|---|
| Methoxide (CH₃O⁻) | N-(2-methoxy-4-nitronaphthalen-1-yl)acetamide | SNAr (requires appropriate leaving group or conditions) |
| Aniline (B41778) (C₆H₅NH₂) | N-(4-nitro-2-(phenylamino)naphthalen-1-yl)acetamide | SNAr (requires appropriate leaving group or conditions) |
| Thiophenolate (C₆H₅S⁻) | N-(4-nitro-2-(phenylthio)naphthalen-1-yl)acetamide | SNAr (requires appropriate leaving group or conditions) biointerfaceresearch.com |
| Grignard Reagents (RMgX) | 2-Nitro-1,1'-binaphthyls (from related substrates) | SNAr with Grignard reagents has been shown on related systems. elsevierpure.com |
Investigating Radical Trapping Properties in Nitrone-Related Structures
While this compound is not a nitrone itself, it is a relevant precursor for synthesizing nitrone structures that possess radical-trapping properties. thieme-connect.comacs.orgbohrium.comorganic-chemistry.org Nitrones are N-oxides of imines and are highly effective as spin traps. mdpi.comwikipedia.org This technique is used to detect and identify short-lived, highly reactive free radicals. syntechinnovation.comspringernature.combruker.comciqtekglobal.com
The mechanism involves the covalent addition of a transient radical to the carbon-nitrogen double bond of the nitrone. wikipedia.orgresearchgate.net This reaction forms a much more stable and persistent nitroxide radical adduct. mdpi.com The resulting stable radical can be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy, providing information about the identity of the original, short-lived radical. wikipedia.orgsyntechinnovation.comspringernature.com
A nitrone could be synthesized from this compound through a two-step process: reduction of the nitro group to a hydroxylamine, followed by condensation with an aldehyde or ketone. thieme-connect.combohrium.com The resulting naphthalene-based nitrone could then be investigated for its ability to trap biologically relevant radicals like reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comsyntechinnovation.com The effectiveness of the nitrone as a spin trap is influenced by the stability of the resulting nitroxide adduct and the kinetics of the trapping reaction. core.ac.uktandfonline.comnih.gov
Table 6: Radical Trapping by a Hypothetical Naphthalene-Derived Nitrone
| Trapped Radical | Type of Radical | Resulting Adduct | Detection Method |
|---|---|---|---|
| Hydroxyl Radical (•OH) | Reactive Oxygen Species (ROS) | Hydroxyl-Nitroxide Adduct | Electron Paramagnetic Resonance (EPR) Spectroscopy syntechinnovation.com |
| Superoxide (B77818) Radical (O₂•⁻) | Reactive Oxygen Species (ROS) | Superoxide-Nitroxide Adduct | Electron Paramagnetic Resonance (EPR) Spectroscopy syntechinnovation.com |
| Methyl Radical (•CH₃) | Carbon-centered Radical | Methyl-Nitroxide Adduct | Electron Paramagnetic Resonance (EPR) Spectroscopy tandfonline.com |
| Nitric Oxide (•NO) | Reactive Nitrogen Species (RNS) | Nitric Oxide-Adduct | Electron Paramagnetic Resonance (EPR) Spectroscopy |
Mechanistic Studies and Molecular Interactions
Metabolic Activation Pathways of Nitroaromatic and Aromatic Amine Compounds
The metabolic activation of aromatic amines and nitroaromatic compounds is a critical determinant of their biological effects. who.int This process involves a series of enzymatic reactions that convert the relatively inert parent compound into highly reactive intermediates. researchgate.net For N-substituted aryl compounds, which include both aromatic amines and nitroaromatics, the metabolic pathways can converge to produce common reactive species. who.int
A pivotal step in the metabolic activation of aromatic amines is N-oxidation, which leads to the formation of aryl-N-hydroxylamines. who.intresearchgate.net This reaction is considered key to the biological activities of these compounds. who.int The oxidation is predominantly mediated by cytochrome P450 (CYP450) enzymes in the liver. researchgate.net
Similarly, nitroaromatic compounds can be reduced to form the same N-hydroxylamine intermediates. who.intresearchgate.net The nitro group undergoes a six-electron reduction, sequentially forming nitroso and N-hydroxylamino functional groups. researchgate.net This bioreduction can be catalyzed by various nitroreductases and often occurs in the reductive environment of the intestine. who.intresearchgate.net The formation of N-phenylhydroxylamine from aniline (B41778) in the liver and its subsequent co-oxidation to nitrosobenzene (B162901) in erythrocytes is a well-documented example of this pathway. who.int These N-hydroxylamine metabolites are more reactive than the parent amine or nitro compound and are central to the compound's mechanism of action. who.intresearchgate.net
A dynamic equilibrium exists between the arylamine and its acetylated form, the arylacetamide. who.int N-(4-nitronaphthalen-1-yl)acetamide is the acetylated form of the corresponding amine, 4-nitro-1-naphthylamine (B40213). This equilibrium is crucial because both the free amine and the acetamide (B32628) can undergo the critical N-oxidation reaction. who.int
The equilibrium between the amine and acetamide forms is controlled by the competing activities of two groups of enzymes: N-acetyltransferases (NATs) and N-deacetylases. who.int
N-Acetyltransferases (NATs): These enzymes catalyze the transfer of an acetyl group from the cofactor acetyl-CoA to the primary amine of arylamines, forming the acetamide. nih.govnih.gov In humans, two NAT enzymes, NAT1 and NAT2, play important roles in the metabolism of numerous drugs and carcinogens. nih.gov NAT1, for instance, is known to metabolize various carcinogens, including aromatic amines. nih.govnih.gov The activity of NATs can be influenced by genetic polymorphisms, which can lead to differences in how individuals metabolize these compounds. nih.gov
N-Deacetylases: These enzymes catalyze the reverse reaction, hydrolyzing the acetamide back to the free amine. who.int
The interplay between NATs and deacetylases determines the relative amounts of the amine and acetamide available for N-oxidation. who.int This enzymatic balance is a critical factor in the metabolic activation process. For example, dogs are known as "non-acetylators" and lack one of these inactivating metabolic steps, which contributes to their increased susceptibility to bladder tumors from certain aromatic amines like benzidine. who.int
| Enzyme Family | Function | Substrate/Product Relationship | Significance |
|---|---|---|---|
| Cytochrome P450 (CYP450) | Catalyzes N-oxidation of the arylamine. researchgate.net | Amine → Aryl-N-hydroxylamine | Key initial activation step. who.int |
| Nitroreductases | Catalyzes the reduction of the nitro group. researchgate.net | Nitro → Nitroso → N-hydroxylamine | Alternative pathway to the key reactive intermediate. who.intresearchgate.net |
| N-Acetyltransferases (NATs) | Acetylation of the arylamine. who.intnih.gov | Amine + Acetyl-CoA → Acetamide | Modulates the amine/acetamide equilibrium; generally a detoxification step. who.int |
| N-Deacetylases | Deacetylation of the acetamide. who.int | Acetamide → Amine | Reverses the action of NATs, influencing the pool of reactive amine. who.int |
Molecular Target Interactions and Binding Mechanisms
Once metabolically activated, the resulting reactive intermediates of this compound can interact with various cellular macromolecules, leading to a range of biological effects. The N-hydroxylamine and N-hydroxyacetamide can be further activated through conjugation, for instance with sulfate (B86663) or acetate, which enhances their reactivity. who.int
The ultimate reactive metabolite of many arylamines is believed to be a highly electrophilic nitrenium ion, formed from the N-hydroxylamine esters. who.intresearchgate.net This nitrenium ion is capable of covalently binding to nucleophilic sites on DNA, forming DNA adducts. who.intresearchgate.net
The primary target for these adducts is often the C8 position of guanine (B1146940) bases in the DNA. who.int The formation of these DNA adducts is a critical event in chemical carcinogenesis, as they can lead to mutations during DNA replication if not repaired. acs.org The interaction is not limited to a single type of adduct; for example, after administration of the carcinogen 4-aminobiphenyl (B23562) to dogs, the major adduct found was N-(deoxyguanosin-8-yl)-4-aminobiphenyl. acs.org The aromatic structure of compounds like this compound facilitates these interactions with the planar structures of DNA bases. mdpi.com
The nitro group of this compound is central to its redox activity. The bioreduction of the nitro group can occur via a single-electron transfer, which results in the formation of a nitro anion radical. scielo.br This radical is a key intermediate in the compound's toxicity. researchgate.netscielo.br
This nitro anion radical can participate in redox cycling. In the presence of molecular oxygen, it can transfer an electron to oxygen to generate a superoxide (B77818) anion radical (O₂⁻), while the parent nitroaromatic compound is regenerated. scielo.br This process can lead to a state of oxidative stress, as the cell's antioxidant defenses become overwhelmed by the production of reactive oxygen species (ROS). researchgate.net The biological activity and toxicity of many nitroaromatic and quinone-based compounds are closely linked to these redox properties. mdpi.com
| Interaction Type | Molecular Target | Mechanism | Biological Implication |
|---|---|---|---|
| Covalent Binding | DNA (specifically Guanine) | The ultimate reactive metabolite, a nitrenium ion, attacks the nucleophilic C8 position of guanine. who.intresearchgate.net | Formation of DNA adducts, potentially leading to mutations and carcinogenesis. acs.org |
| Redox Cycling | Molecular Oxygen | The nitro anion radical intermediate transfers an electron to O₂, forming a superoxide radical and regenerating the parent compound. scielo.br | Generation of Reactive Oxygen Species (ROS) and induction of oxidative stress. researchgate.net |
Inhibitory Mechanisms Against Specific Enzymes and Proteins
Scientific investigation into the direct inhibitory effects of this compound on several key enzymes and proteins is still in its nascent stages. The following sections summarize the current state of knowledge regarding its interaction with specific biological targets.
Based on available scientific literature, there are no specific studies that have evaluated or reported the inhibitory activity of this compound against monoamine oxidase (MAO) or acetylcholinesterase (AChE). While related acetamide and naphthalene-based compounds have been investigated as inhibitors for these enzymes, direct evidence and quantitative data such as IC₅₀ values for this compound are not present in current publications.
There is currently no direct evidence in the scientific literature to suggest that this compound binds to the Myeloid cell leukemia 1 (Mcl-1) protein or disrupts the apoptosis pathway through this specific mechanism. Research has focused on structurally related compounds, such as N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, which have been identified as selective Mcl-1 inhibitors. acs.orgnih.govnih.gov However, these findings cannot be directly extrapolated to this compound, as the functional groups are significantly different, and no studies have confirmed such activity for this specific compound.
An extensive review of current research indicates no published data on the inhibitory effect of this compound against the SARS-CoV-2 main protease (Mpro). While a structurally similar compound, N-(5-Nitro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide, has shown inhibitory action against this enzyme, the activity of this compound itself has not been reported. mdpi.com
The inhibitory potential of this compound against the SLACK (KCNT1) potassium channel has not been documented in the scientific literature. Current research on SLACK channel inhibitors has primarily focused on different chemical scaffolds, such as 2-aryloxy-N-(pyrimidin-5-yl)acetamides, and there is no evidence to connect this compound to this target. mdpi.com
Cellular Mechanisms of Action in In Vitro Models
Induction of Programmed Cell Death (Apoptosis) Pathways
This compound has demonstrated notable potential in cancer research, specifically through its ability to trigger programmed cell death, or apoptosis, in various cancer cell lines. Studies have shown that this compound exhibits potent anticancer activity by inducing both apoptosis and cell cycle arrest in breast, lung, and colon cancer cells.
The cytotoxic effects have been quantified in several cancer cell lines. For instance, treatment with this compound at concentrations between 10 and 100 µM resulted in significant cytotoxicity in MDA-MB-231 (a human breast cancer cell line) and HCT116 (a human colon cancer cell line). One study reported a half-maximal inhibitory concentration (IC₅₀) value as low as 25 µM against a cancer cell line, highlighting its potency.
The proposed mechanisms for its biological effects are believed to involve its interaction with specific cellular pathways. One hypothesis is that the compound may inhibit key enzymes crucial for cancer cell proliferation, such as cyclin-dependent kinases (CDKs). Another suggested mechanism is the induction of oxidative stress. The presence of the nitro group on the naphthalene (B1677914) ring is thought to contribute to an increase in reactive oxygen species within cancer cells, leading to cellular damage and subsequently, apoptosis.
Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effects | Reference |
| MDA-MB-231 | Breast Cancer | 10 - 100 | Cytotoxicity, Apoptosis Induction | |
| HCT116 | Colon Cancer | 10 - 100 | Cytotoxicity, Apoptosis Induction |
Bak/Bax-Dependent Mechanisms of Cell Death
The intrinsic pathway of apoptosis, or programmed cell death, is a critical process regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins. acs.orgnih.gov This family includes both anti-apoptotic members (like Bcl-2 and Mcl-1) and pro-apoptotic members, such as Bax and Bak. acs.orgnih.govnih.gov The balance between these opposing factions determines a cell's fate. Bax and Bak are considered essential mediators of mitochondria-dependent apoptosis. nih.govnih.gov
While direct studies on this compound's effect on the Bak/Bax pathway are limited, research on structurally related compounds provides significant insights. For instance, a potent and selective Mcl-1 inhibitor, identified as compound 21 (a substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide), has been shown to induce cell death through a Bak/Bax-dependent mechanism. acs.orgnih.gov By inhibiting the anti-apoptotic protein Mcl-1, compounds like 21 can disrupt the protective mechanism that prevents Bax/Bak activation, thereby triggering the apoptotic cascade. acs.orgnih.gov This suggests that molecules with a naphthalene core may have the potential to engage this specific cell death pathway. The activation of Bax/Bak leads to mitochondrial outer membrane permeabilization (MOMP), a crucial step that releases pro-apoptotic factors into the cytosol. nih.gov
Caspase Activation Dynamics
Following the initiation of apoptosis, a cascade of cysteine-aspartic proteases, known as caspases, is activated. researchgate.net These enzymes are the primary executioners of the apoptotic program. The intrinsic pathway, often triggered by mitochondrial events, converges on the activation of initiator caspases, such as caspase-9, which in turn activate effector caspases like caspase-3 and caspase-7. researchgate.net
Studies on related naphthalene-based compounds have demonstrated a clear link to caspase activation. Specifically, compound 21, the Mcl-1 inhibitor, was found to induce the activation of caspase-3 in a dose-dependent manner in human leukemic cell lines. acs.orgnih.gov This activation is a key biochemical marker of apoptosis and correlates directly with the compound's ability to induce cell death. acs.orgnih.gov The treatment of HL-60 leukemia cells with varying concentrations of compound 21 and a similar analogue, compound 37, led to a significant increase in the apoptotic cell population, confirming the engagement of the caspase-dependent cell death pathway. acs.orgnih.gov
| Compound | Concentration (µM) | Apoptotic Cells (%) (Early + Late) |
| Compound 21 | 2.5 | 28.9 |
| 5.0 | 37.8 | |
| 10.0 | 78.4 | |
| Compound 37 | 2.5 | 23.5 |
| 5.0 | 51.6 | |
| 10.0 | 74.2 | |
| Control (DMSO) | - | ~7.5 |
| Data derived from a 20-hour treatment of HL-60 cells. acs.orgnih.gov |
Modulation of Intracellular Reactive Oxygen Species (ROS) Levels
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as superoxide anions and hydrogen peroxide, that are byproducts of normal metabolism. nih.govdtu.dk While they play roles in cell signaling at physiological concentrations, an imbalance leading to excessive ROS levels results in oxidative stress, which can cause cellular damage and trigger apoptosis. nih.gov
The chemical structure of this compound, specifically the presence of a nitro group, suggests a potential role in modulating intracellular ROS levels. It has been proposed that the nitro group can contribute to increased oxidative stress within cancer cells, leading to cellular damage and subsequent apoptosis. Research on related naphthoquinone (NQ) derivatives further supports this mechanism, demonstrating that their biological effects are often linked to creating a ROS imbalance. mdpi.com The synthetic growth hormone-releasing hormone analog MR409 also functions as an antioxidant that can reduce ROS accumulation or block its signaling pathways. thno.org
Chelation of Metal Ions
Metal ions are essential for numerous biological processes, but their dyshomeostasis can lead to cellular damage. nih.gov Metal chelation therapy involves using molecules that can bind to excess metal ions, forming stable complexes and mitigating their toxic effects. nih.govresearchgate.net
Derivatives of naphthoquinone (NQ), a class of compounds structurally related to this compound, have been shown to possess metal-chelating properties. mdpi.com One study demonstrated that NQ derivatives could chelate iron ions (Fe³⁺), and the viability of bacteria treated with these compounds was rescued when an excess of Fe³⁺ was added to the culture. mdpi.com This suggests that the antimicrobial activity of these compounds may be linked to their ability to sequester essential metal ions. mdpi.com Flavonoids, another class of natural compounds, have also been studied for their ability to bind metal ions like Fe(III), Cu(II), and Zn(II), which can influence their antioxidant or prooxidant effects. plos.org Given the structural similarities, it is plausible that this compound or its derivatives could interact with metal ions, a mechanism that warrants further investigation.
Alterations to Bacterial Cell Membranes
The integrity of the bacterial cell membrane is crucial for survival, making it a prime target for antimicrobial agents. Disruption of this barrier can lead to leakage of cellular contents and cell death.
Studies on semisynthetic naphthoquinone derivatives have provided evidence of their ability to damage bacterial cell membranes. mdpi.com When Methicillin-resistant Staphylococcus aureus (MRSA) was treated with a specific NQ derivative, a significant increase in the uptake of propidium (B1200493) iodide, a dye that cannot penetrate intact membranes, was observed. mdpi.com This finding indicates that the compound can alter the bacterial cell membrane, an effect that was more pronounced than that of the antibiotic vancomycin. mdpi.com The researchers linked these membrane alterations to an increase in intracellular ROS levels. mdpi.com This mechanism, observed in a structurally related compound class, highlights a potential avenue through which naphthalene-based molecules could exert antimicrobial effects.
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This technique is instrumental in drug discovery for screening potential drug candidates and optimizing their interactions. nih.gov
While specific molecular docking studies for N-(4-nitronaphthalen-1-yl)acetamide are not extensively detailed in the reviewed literature, the broader class of acetamide-containing compounds has been evaluated against various biological targets. For instance, acetamide (B32628) derivatives are recognized as potential modulators for enzymes implicated in neurodegenerative diseases, such as monoamine oxidase A and B (MAO-A, MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov
Docking simulations for related N-aryl-acetamide compounds typically involve methods like induced fit docking (IFD) to account for the flexibility of the protein's active site. nih.gov The binding affinity is often quantified by calculating the binding free energy (ΔGbind) using methods like the Molecular Mechanics Generalized Born Surface Area (MMGBSA) approach. nih.gov For example, studies on similar acetamide-based compounds have shown favorable binding energies, indicating stable interactions with their target enzymes. nih.gov The interactions are often characterized by hydrogen bonds involving the acetamide group and hydrophobic interactions with the naphthalene (B1677914) ring system.
Computational modeling helps to elucidate how compounds like this compound might exert an inhibitory effect on biological targets. The mechanism often involves the molecule fitting into the active site of an enzyme, blocking its normal function. For acetamide-type compounds, this can involve modulating the activity of enzymes like MAO-B, which is a target in Parkinson's disease treatment. nih.gov
The presence of the nitro group and the acetamide moiety on the naphthalene scaffold is crucial. The nitro group can undergo bioreduction in the cellular environment, leading to the formation of reactive intermediates that can interact with cellular components. Furthermore, electrostatic potential maps derived from computational models show regions of high electron density around the nitro group's oxygen atoms and the carbonyl oxygen of the acetamide group. These electronegative regions are prime sites for forming hydrogen bonds and other electrostatic interactions with amino acid residues in a protein's active site, anchoring the molecule and contributing to its inhibitory potential.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure and reactivity of molecules. scienceopen.com
The reactivity of this compound can be rationalized by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity.
For a structurally related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, DFT calculations determined the HOMO and LUMO energies. These values provide an approximation for the target compound due to structural similarity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Frontier Orbital Energies for a Structurally Related Acetamide
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.36 |
| LUMO | -2.59 |
| HOMO-LUMO Gap | 3.77 |
Data derived from studies on N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, presented as an analogue.
The moderate energy gap of 3.77 eV suggests that the compound has potential reactivity in charge-transfer reactions. The distribution of these orbitals shows that the HOMO is primarily located on the naphthalene ring system, while the LUMO is concentrated around the nitro group, indicating that these are the likely sites for electrophilic and nucleophilic attacks, respectively.
Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that can be estimated from the LUMO and HOMO energies, respectively, through Koopmans' theorem. Ionization potential is the energy required to remove an electron, while electron affinity is the energy released when an electron is added.
Ionization Potential (IP) ≈ -EHOMO
Electron Affinity (EA) ≈ -ELUMO
Using the data from the related compound, the estimated IP would be approximately 6.36 eV, and the EA would be around 2.59 eV. These values are crucial for understanding the compound's behavior in redox reactions and its ability to participate in electron transfer processes, which are common in many biological mechanisms.
While direct single-crystal X-ray diffraction data for this compound is limited, computational methods can predict its three-dimensional structure. Conformational analysis of similar N-phenylacetamides has been performed using DFT with the B3LYP functional. scielo.org.co
For this compound, computational models predict a relatively planar geometry for the naphthalene core. The acetamide and nitro groups introduce some structural flexibility. The dihedral angle, which describes the rotation of the nitro group relative to the plane of the naphthalene ring, is predicted to be small, around 2.84° for analogous structures. This near-planar conformation maximizes π-conjugation across the molecule. The acetamide group can also exhibit rotational isomerism. Hirshfeld surface analysis performed on structurally similar compounds indicates that intermolecular interactions in the solid state are dominated by contacts between oxygen and hydrogen (O···H) and hydrogen and hydrogen (H···H), which are important for stabilizing the crystal lattice.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide |
| Monoamine oxidase A (MAO-A) |
| Monoamine oxidase B (MAO-B) |
| Acetylcholinesterase (AChE) |
| Butyrylcholinesterase (BChE) |
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) modeling provides a valuable framework for understanding how the chemical structure of a compound like this compound relates to its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach used in drug design and medicinal chemistry to predict the activity of new chemical entities. conicet.gov.ar These methodologies establish a mathematical correlation between the chemical structure of a series of compounds and their determined biological activity. conicet.gov.arundip.ac.id For a molecule like this compound, a QSAR study would involve correlating its physicochemical descriptors with its biological effects. conicet.gov.ar
The process begins by creating a dataset of structurally similar compounds with known activities. undip.ac.id Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. conicet.gov.ar These can include electronic properties (such as the energy of the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), steric factors (like molecular volume and surface area), and hydrophobic characteristics (such as the partition coefficient, logP). conicet.gov.arscielo.br For instance, the introduction of a nitro group generally increases lipophilicity and dipole moment while decreasing the LUMO energy. scielo.br
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical model that relates these descriptors to biological activity. conicet.gov.arundip.ac.id The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. conicet.gov.ar This approach helps in optimizing lead compounds by identifying which structural modifications are likely to enhance the desired biological activity. conicet.gov.ar
Positional and Substituent Effects on Biological Activity
The biological activity of this compound is significantly influenced by the position of its substituents on the naphthalene ring. The placement of the nitro (NO₂) group and the acetamide (NHCOCH₃) group determines the molecule's electronic distribution, steric profile, and potential interactions with biological targets.
The biological activity of various substituted naphthalene derivatives has been explored in several studies, highlighting the importance of substituent choice and placement. For example, replacing the nitro group with other functional groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) drastically alters the electronic and hydrogen-bonding properties, leading to different biological outcomes.
| Compound | Substituent Effects on Properties | Potential Biological Impact |
| N-(4-Methoxy-1-naphthyl)acetamide | The electron-donating methoxy group increases polarity compared to the electron-withdrawing nitro group. | May exhibit different receptor binding and metabolic stability compared to its nitro analog. |
| N-(4-Hydroxy-3-methylnaphthalen-1-yl)acetamide | The hydroxyl group enhances hydrogen-bonding capacity and aqueous solubility. | The presence of the hydroxyl group may lead to different metabolic pathways, such as conjugation reactions. |
| N-(3-nitronaphthalen-1-yl)acetamide | The different positioning of the electron-withdrawing nitro group alters the electronic distribution across the naphthalene ring system. | Changes in electronic and steric properties can lead to different interactions with molecular targets. |
Influence of Aromatic Ring Substituents on Physicochemical and Biological Properties
The substituents on the aromatic naphthalene ring of this compound are pivotal in defining its physicochemical profile and, consequently, its biological activity. The primary substituents are the nitro group (-NO₂) and the acetamide group (-NHCOCH₃).
The nitro group is a potent electron-withdrawing group due to both inductive and resonance effects. scielo.br This characteristic significantly influences several properties:
Electronic Properties : It lowers the electron density of the naphthalene ring system and decreases the energy of the LUMO, which can be important for charge-transfer interactions with biological targets. scielo.br
Lipophilicity : The presence of a nitro group generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes. scielo.br
Redox Potential : The nitro group can undergo bioreduction to form reactive nitroso and hydroxylamino intermediates, a mechanism of action for some nitroaromatic drugs but also a potential source of toxicity.
The acetamide group contributes differently to the molecule's properties:
Hydrogen Bonding : It contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling the molecule to form specific hydrogen bonds with receptor sites.
Solubility : The polarity of the acetamide group can influence the molecule's solubility in both aqueous and organic media.
Metabolic Stability : The amide bond can be subject to hydrolysis by amidases in the body, which is a key consideration in its pharmacokinetic profile.
| Property | Influence of Nitro Group (-NO₂) | Influence of Acetamide Group (-NHCOCH₃) |
| Electronic Effect | Strongly electron-withdrawing. scielo.br | Weakly activating/directing. |
| Lipophilicity (LogP) | Increases lipophilicity. scielo.br | Can modulate solubility. |
| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor. scielo.br | Acts as both a hydrogen bond donor (N-H) and acceptor (C=O). |
| Reactivity | Can undergo bioreduction. | Amide bond can be hydrolyzed. |
| Biological Interaction | Can participate in charge-transfer interactions. | Facilitates specific binding to macromolecules through hydrogen bonds. |
Crystal Structure Analysis and Intermolecular Interactions
The solid-state structure of this compound, as inferred from studies of similar molecules, is stabilized by a network of non-covalent interactions that dictate the molecular packing and the formation of a stable crystal lattice.
Hydrogen Bonding Networks in Crystal Packing
In the crystalline state, molecules of this compound are expected to be organized through a network of hydrogen bonds. The acetamide group is the primary driver of this, with the amide proton (N-H) serving as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor.
These hydrogen bonding networks are crucial in determining the supramolecular architecture of the compound in the solid state. researchgate.net
Pi-Pi Stacking Interactions and Supramolecular Assembly
The planar and electron-rich naphthalene ring system of this compound makes it highly susceptible to forming π-π stacking interactions. These non-covalent interactions occur between the aromatic rings of adjacent molecules, contributing significantly to the stability of the crystal lattice. nih.gov
In the supramolecular assembly, molecules are likely to arrange themselves in a parallel or offset fashion to maximize the attractive forces between their π-electron systems. The electron-withdrawing nitro group and the acetamide substituent can modulate the electron density of the naphthalene rings, potentially influencing the geometry and strength of these π-π stacking interactions. While direct crystallographic data for the title compound is limited, studies of other aromatic amides and nitroaromatic compounds confirm the importance of π-π stacking in their solid-state structures. researchgate.net
Hirshfeld Surface Analysis and Interaction Characterization
A comprehensive Hirshfeld surface analysis for the specific compound this compound is not publicly available in the surveyed scientific literature. Detailed crystallographic studies providing the necessary data for such an analysis—including quantitative contributions of various intermolecular contacts and their corresponding fingerprint plots—have not been reported for this particular molecule.
While research on structurally related compounds, such as N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, is available, the strict focus of this article on this compound precludes the inclusion of data from its isomers or other derivatives to maintain scientific accuracy and adhere to the specified scope.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in relation to its neighbors, providing insights into the nature and prevalence of interactions like hydrogen bonds and van der Waals forces. The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative significance of these non-covalent interactions, which are crucial for understanding the crystal packing and solid-state properties of a compound.
Structure Activity Relationship Sar Studies of N 4 Nitronaphthalen 1 Yl Acetamide Derivatives
Impact of Naphthalene (B1677914) Core Modifications on Activity
The naphthalene core of N-(4-nitronaphthalen-1-yl)acetamide serves as a crucial scaffold that significantly influences the molecule's interaction with biological targets. The large, hydrophobic surface of the naphthalene ring system is a key determinant of binding affinity, particularly within hydrophobic pockets of proteins. nih.gov
Studies comparing naphthalene-based compounds with their phenyl analogues have demonstrated the importance of the extended aromatic system. For instance, replacing the naphthalene core with a phenyl ring can lead to a substantial decrease in binding potency, highlighting the favorable hydrophobic interactions provided by the larger naphthalene scaffold. nih.govacs.org
Furthermore, modifications within the naphthalene core itself, such as the introduction of substituents, can fine-tune the electronic and steric properties of the molecule, thereby modulating its activity. For example, the placement of hydroxyl and methyl groups on the naphthalene ring can alter polarity and solubility, which in turn affects biological interactions. The introduction of a thiazole (B1198619) ring in place of a simple naphthalene system can also enhance interactions with biological targets, potentially leading to improved pharmacological profiles.
Significance of the Acetamide (B32628) Moiety in Functional Modulation
The acetamide group (–NHCOCH₃) plays a pivotal role in the biological activity of this compound derivatives, primarily through its ability to participate in hydrogen bonding. This functional group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling it to form crucial interactions with amino acid residues in the active sites of target proteins. archivepp.com
The orientation and flexibility of the acetamide linker are also critical. For example, in studies of related compounds targeting the Mcl-1 protein, replacing a sulfonamide linker with a carboxamide (structurally related to acetamide) was found to impact potency. nih.govacs.org The introduction of a methylene (B1212753) spacer next to the carboxamide was suggested to provide a degree of rotational freedom that could better orient other parts of the molecule into the binding pocket, thereby influencing efficacy. nih.govacs.org
Moreover, the acetamide group can be chemically modified. For instance, hydrolysis can convert it to an amino group, which can then be further functionalized. archivepp.com These modifications can lead to derivatives with altered pharmacological properties.
Role of the Nitro Group and its Chemical Environment
The nitro group (–NO₂) is a key pharmacophore in many biologically active molecules, and its presence on the naphthalene ring of this compound is critical to its function. As a strong electron-withdrawing group, the nitro group significantly influences the electronic properties of the entire molecule. researchgate.net This can affect how the compound interacts with its biological targets and can also be important for its metabolic stability.
The position of the nitro group on the naphthalene core is also a determining factor for activity. Isomers with the nitro group at different positions often exhibit varied biological effects. The chemical environment surrounding the nitro group, including the presence of adjacent substituents, can modulate its reactivity and interactions. researchgate.net
Effects of Substituents on Binding Affinity and Efficacy
The introduction of various substituents onto the this compound scaffold is a common strategy to optimize its binding affinity and efficacy. The nature and position of these substituents can profoundly impact how the molecule interacts with its biological target.
Hydrophobic Interactions in Binding Pockets
The binding of this compound derivatives to their target proteins is often driven by hydrophobic interactions. researchgate.net The naphthalene core itself provides a large hydrophobic surface, and the addition of other hydrophobic substituents can further enhance binding affinity, particularly if the binding pocket of the target protein has a significant hydrophobic character. nih.govacs.org
For example, in a series of related Mcl-1 inhibitors, increasing the size and hydrophobicity of substituents on a pendant phenyl ring led to improved binding. nih.govacs.org This highlights the importance of matching the hydrophobicity of the ligand with that of the binding site to maximize favorable interactions. researchgate.net
| Compound | Modification | Effect on Binding/Activity | Reference |
|---|---|---|---|
| Phenyl vs. Naphthalene Core | Replacement of naphthalene with a smaller phenyl ring. | Significant drop in potency, indicating the importance of the larger hydrophobic surface. | nih.govacs.org |
| Alkyl Substituents | Addition of increasingly larger alkyl groups (e.g., tert-butyl) to a peripheral ring. | Enhanced binding affinity due to increased hydrophobic interactions. | nih.govacs.org |
Influence of Halogenation and Alkyl Substitution
Halogenation and alkyl substitution are common strategies used to modulate the properties of lead compounds. Halogens, such as chlorine and bromine, can increase lipophilicity and also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. nih.govacs.org
In studies of related compounds, the introduction of a bromine atom at a specific position on a phenyl ring resulted in a significant improvement in binding affinity compared to the unsubstituted analog. nih.gov The position of the halogen is crucial, as different isomers can have markedly different activities. nih.govacs.org
Alkyl substituents, as mentioned previously, primarily influence activity through hydrophobic interactions. The size and shape of the alkyl group can be tailored to fit specific hydrophobic pockets within the target protein. nih.gov
| Substitution | Example | Observed Effect | Reference |
|---|---|---|---|
| Halogenation (para-position) | Introduction of a bromine atom on a pendant phenyl ring. | 7-fold enhancement in binding affinity in a fluorescence polarization assay. | nih.gov |
| Halogenation (meta- and ortho-positions) | Bromine substitution at other positions on the phenyl ring. | Less effective than para-substitution, highlighting positional importance. | nih.govacs.org |
| Alkyl Substitution | Addition of a tert-butyl group to a phenyl ring. | 4.5-fold enhancement in binding affinity. | nih.govacs.org |
Polar and Acidic Group Contributions to Activity
While hydrophobic interactions are often dominant, polar and acidic groups also play a critical role in determining the activity of this compound derivatives. These groups can form hydrogen bonds and electrostatic interactions with the target protein, which can significantly contribute to binding affinity and specificity. nih.govacs.org
For example, the presence of a phenolic hydroxyl group on the naphthalene core of a related series of inhibitors was found to be crucial for activity, forming a key hydrogen bond with a histidine residue in the binding pocket of Mcl-1. nih.govacs.org Replacing this hydroxyl group with a methoxy (B1213986) group, which is less capable of hydrogen bonding, resulted in a dramatic loss of potency. nih.govacs.org
Similarly, the introduction of acidic groups, such as carboxylic acids or bioisosteric replacements like tetrazoles, can lead to potent interactions with positively charged residues like arginine in the binding site. nih.gov The removal or esterification of such acidic groups generally leads to a decrease in binding affinity. nih.govacs.org
| Functional Group | Modification | Impact on Activity | Reference |
|---|---|---|---|
| Phenolic Hydroxyl | Replacement with a methoxy group. | 170-fold decrease in potency, demonstrating the importance of the hydrogen bond. | nih.govacs.org |
| Carboxylic Acid | Removal of the acid side chain. | Complete loss of binding up to 100 μM. | nih.govacs.org |
| Carboxylic Acid | Replacement with a methyl ester. | 10-fold decrease in binding affinity. | nih.govacs.org |
| Carboxylic Acid | Bioisosteric replacement with a tetrazole. | Maintained binding affinity, indicating it can effectively mimic the carboxylic acid's interactions. | nih.gov |
Advanced Research Perspectives and Future Directions
Development of Next-Generation Analogues for Target Specificity
The development of analogues of naphthalenic compounds is a key strategy to improve target specificity, enhance potency, and optimize physicochemical properties. Research has shown that modifications to the core structure can lead to significant improvements in biological activity.
For instance, in the pursuit of selective inhibitors for the anti-apoptotic protein Mcl-1, a validated cancer target, researchers have developed a series of 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides. acs.orgnih.gov Starting from a lead compound identified through screening, a systematic structure-activity relationship (SAR) was developed. This led to the creation of analogues with significantly improved binding affinity. For example, substituting the phenyl ring at the R1 position with larger, more hydrophobic groups like tert-butyl or bromo resulted in a 4.5-fold and 7-fold enhancement in binding affinity, respectively. acs.org Further modifications, such as replacing a biphenyl (B1667301) group with a para-phenoxyphenyl moiety, improved both binding affinity and solubility. acs.orgnih.gov
Similarly, research on naphthoquinone derivatives as anticancer agents targeting the Warburg effect has led to the synthesis of a library of analogues. mdpi.comresearchgate.net By modifying a hit compound, BH10, researchers synthesized derivatives that exhibited nanomolar anticancer activity and high selectivity for cancer cells over non-cancerous cells. mdpi.com These studies demonstrate that rational, structure-based design is a powerful approach for developing next-generation analogues with superior target specificity and therapeutic profiles. acs.org
Table 1: Examples of Naphthalene-based Analogues and Their Enhanced Properties
| Analogue Class | Modification Strategy | Improved Property | Example Analogue | Reported Finding | Reference |
|---|---|---|---|---|---|
| N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides | Substitution at the para-position of the phenyl ring | Binding Affinity to Mcl-1 | Analogue with para-bromo phenyl group | 7-fold improvement in binding affinity compared to the lead compound. | acs.org |
| N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides | Replacement of biphenyl with phenoxyphenyl group | Solubility and Binding | Analogue 21 (para-phenoxyphenyl) | Showed similar binding affinity to a potent biphenyl analogue but with improved solubility and stronger chemical shift perturbation in NMR studies. | acs.orgnih.gov |
| Naphthoquinone Salts | Creation of naphthoimidazole salt derivatives | Potency and Selectivity | Analogue 7b | Exhibited nanomolar anticancer activity (IC50 = 22.97 nM) and a high selectivity ratio of 41.43. | mdpi.com |
| Naphthalen-1-yl-thiazol-2-yl-acetamide | Structural modification for new targets | Broadened Biological Activity | N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamide | Investigated for inhibitory effects on enzymes like monoamine oxidase and acetylcholinesterase, relevant to neurodegenerative diseases. |
Exploration of Novel Biological Targets and Pathways
A crucial area of future research is the identification of novel biological targets and pathways for N-(4-nitronaphthalen-1-yl)acetamide and its derivatives. The core structure is a versatile scaffold that can be adapted to interact with various biological macromolecules.
One significant pathway being explored is the inhibition of anti-apoptotic proteins. Overexpression of proteins like Mcl-1, a member of the Bcl-2 family, is a common mechanism for cancer progression and drug resistance. acs.orgnih.gov High-throughput screening has identified naphthalene-based compounds as effective Mcl-1 inhibitors, inducing apoptosis in cancer cells. acs.orgnih.gov
Another promising target is the Keap1 protein, which is involved in the cellular response to oxidative stress. mdpi.com The Warburg effect, a metabolic characteristic of many cancer cells, presents another target pathway. mdpi.comresearchgate.net Phenotypic screening has identified naphthoquinone-based compounds that disrupt glycolytic metabolism, with Keap1 proposed as a potential molecular target. mdpi.comresearchgate.net
Furthermore, the nitro group of this compound is a key feature. The bioreduction of nitroaromatic compounds is a critical metabolic activation pathway. researchgate.net This process can form reactive intermediates, such as nitroso and N-hydroxylamino derivatives, which can then interact with cellular components. researchgate.net This mechanism suggests that the compound could be a prodrug, with its activity dependent on specific cellular environments, a feature that could be exploited for targeted therapies. researchgate.net The study of related naphthalenyl-thiazole acetamides has also pointed towards potential inhibitory activity against enzymes like monoamine oxidase and acetylcholinesterase, which are targets for neurodegenerative diseases.
Integration of Multi-Omics Data with Mechanistic Studies
To gain a deeper understanding of the mechanisms of action of this compound and its analogues, future research will increasingly rely on the integration of multi-omics data. lgcstandards.com Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to these compounds.
A particularly relevant approach is "adductomics," a sub-discipline of proteomics that studies the covalent binding of reactive chemicals to proteins like albumin and hemoglobin. nih.gov Since the metabolism of nitroaromatic compounds can generate reactive intermediates, studying the formation of protein adducts can provide valuable biomarkers of exposure and mechanistic insights into off-target effects or the compound's mode of action. researchgate.netnih.gov
Integrating multi-omics data can help to:
Identify novel targets: Transcriptomic and proteomic analyses of cells treated with the compound can reveal changes in gene and protein expression, pointing to previously unknown biological targets and pathways.
Elucidate mechanisms of resistance: By comparing the omics profiles of sensitive and resistant cancer cell lines, researchers can identify the molecular changes that lead to drug resistance. lgcstandards.com
Build predictive models: Correlating omics data with compound activity can help build computational models to predict the efficacy and potential toxicity of new analogues, thereby streamlining the drug development process.
This integrated approach is essential for moving beyond a single-target perspective and understanding the complex biological interactions of these compounds within a whole-system context. lgcstandards.com
High-Throughput Screening and Lead Compound Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery and is particularly vital for exploring the potential of compound libraries based on scaffolds like this compound. HTS allows for the rapid testing of thousands of compounds to identify "hits" that modulate a specific biological target or pathway. acs.org
This approach has already proven successful in identifying lead compounds from naphthalene-based libraries. For example, a novel class of Mcl-1 inhibitors was discovered through an HTS campaign, which identified an initial hit compound that was then optimized through structure-based design. acs.orgnih.gov Similarly, a phenotypic screen of over 5,000 compounds led to the discovery of BH10, a naphthoquinone derivative that disrupts cancer cell metabolism. mdpi.comresearchgate.net
Future HTS campaigns will likely involve:
Diverse chemical libraries: Screening larger and more diverse libraries of this compound analogues will increase the probability of finding novel hits.
Advanced screening platforms: Utilizing more sophisticated screening assays, including high-content imaging and cell-based phenotypic screens, can provide more biologically relevant data early in the discovery process.
Computational screening: In silico screening methods can be used to pre-filter large virtual libraries, prioritizing compounds for synthesis and wet-lab testing, thus making the HTS process more efficient.
The combination of large-scale screening with subsequent medicinal chemistry efforts is a powerful paradigm for identifying and developing lead compounds derived from the this compound core structure.
Table 2: High-Throughput Screening Hits Based on Naphthalene (B1677914) Scaffolds
| Screening Type | Hit Compound Class | Identified Target/Pathway | Significance | Reference |
|---|---|---|---|---|
| High-Throughput Screening (HTS) | 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides | Mcl-1 Protein | Discovery of a novel class of selective Mcl-1 inhibitors for cancer therapy. | acs.org |
| Phenotypic Screening | Naphthoquinone derivative (BH10) | Glycolytic Metabolism (Warburg Effect) | Identification of a hit compound with a novel mechanism of action against cancer cells. | mdpi.comresearchgate.net |
Q & A
Q. Monitoring Methods :
- Thin-Layer Chromatography (TLC) : Track reaction completion using silica gel plates and UV visualization .
- NMR Spectroscopy : Confirm structural integrity by observing characteristic signals (e.g., acetamide carbonyl at ~168–170 ppm in ¹³C NMR) .
Advanced: How does the electron-withdrawing nitro group at the 4-position influence the electronic structure and reactivity of this compound?
Answer:
The nitro group exerts significant electronic effects:
- Resonance and Induction : Stabilizes negative charge delocalization, reducing electrophilic substitution reactivity at the naphthalene ring.
- Steric Effects : Minimal steric hindrance at the 4-position allows for regioselective functionalization at adjacent positions (e.g., 1- or 2-sites).
Q. Experimental Validation :
- DFT Calculations : Predict charge distribution and frontier molecular orbitals to identify reactive sites .
- Kinetic Studies : Compare reaction rates with non-nitrated analogs to quantify electronic effects .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be observed?
Answer:
Key Techniques :
Advanced: How can researchers resolve contradictions in reported biological activity data for nitro-substituted acetamide derivatives?
Answer:
Strategies :
- Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial studies).
- QSAR Modeling : Correlate structural features (e.g., nitro group orientation, logP) with activity to identify critical parameters .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., enzymes) to explain discrepancies between in vitro and in silico results .
Basic: What purification methods are effective for isolating this compound, and how is purity quantified?
Answer:
Purification :
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for high-purity isolation .
Q. Purity Assessment :
- HPLC : Measure peak area percentage (>98% purity).
- Differential Scanning Calorimetry (DSC) : Confirm melting point consistency (reported ~251°C) .
Advanced: How can computational methods predict the biological target interactions of this compound?
Answer:
Approaches :
- Molecular Dynamics (MD) Simulations : Model binding stability and conformational changes in target proteins over time.
- Free Energy Perturbation (FEP) : Calculate binding affinity differences between analogs to optimize substituent effects .
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., bioavailability, BBB penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
